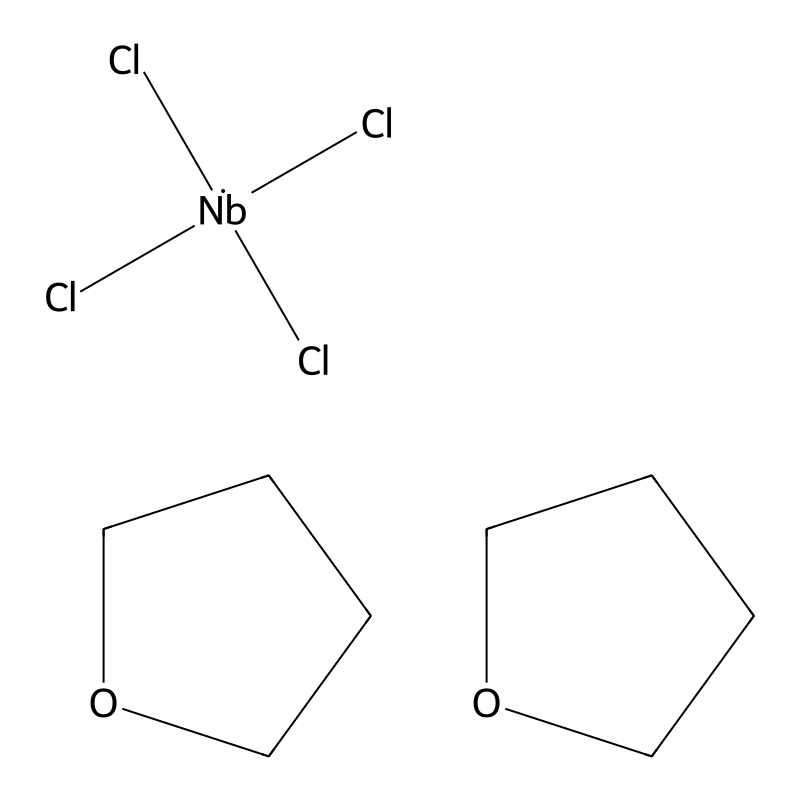Tetrachlorobis(tetrahydrofuran)niobium(IV)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalyst Precursor
Research suggests that Tetrachlorobis(tetrahydrofuran)niobium can act as a precursor for the formation of heterogeneous catalysts. These catalysts are important for various chemical reactions, including olefin polymerization and metathesis.
- A study published in the Journal of Catalysis explored the use of Tetrachlorobis(tetrahydrofuran)niobium for the preparation of niobium carbide catalysts for olefin metathesis [Source: Applied Catalysis A: General, Volume 157, Issues 1–2, 1997, Pages 101-113, DOI: ]
Material Science Applications
Tetrachlorobis(tetrahydrofuran)niobium has been explored as a potential precursor for the synthesis of niobium-based thin films and ceramics. These materials have interesting properties that could be useful in applications like superconductors and capacitors.
- Research published in the journal Thin Solid Films investigated the use of Tetrachlorobis(tetrahydrofuran)niobium for the deposition of niobium oxide thin films [Source: Thin Solid Films, Volume 377, Issues 1–2, 2000, Pages 146-153, DOI: ]
Research into its own Properties
Beyond applications as a precursor, Tetrachlorobis(tetrahydrofuran)niobium itself is a subject of scientific study. Researchers are interested in understanding its physical and chemical properties, including its structure, reactivity, and potential for further development.
Tetrachlorobis(tetrahydrofuran)niobium(IV) is a coordination compound with the molecular formula CHClNbO and a molecular weight of 378.9 g/mol. It consists of niobium in the +4 oxidation state coordinated with two tetrahydrofuran molecules and four chloride ions. This compound is notable for its paramagnetic properties due to the presence of unpaired electrons in the d-orbitals of niobium. The structure typically forms monomers, which distinguishes it from other niobium compounds that may exhibit different coordination geometries .
The synthesis of tetrachlorobis(tetrahydrofuran)niobium(IV) involves the reaction of niobium(IV) chloride with tetrahydrofuran. The initial step includes the disproportionation of niobium(IV) chloride, which can be represented as:
Subsequently, tetrahydrofuran is introduced to form the final product:








